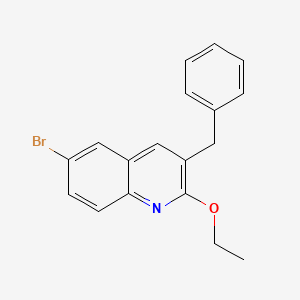

6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline

Description

Overview of Quinoline (B57606) Core Structure and its Derivatives in Chemical Research

The quinoline core is a heterocyclic aromatic organic compound characterized by a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring at two adjacent carbon atoms. iosrjournals.orgnih.gov This nitrogen-containing scaffold, with the chemical formula C₉H₇N, was first isolated from coal tar in 1834. nih.govrsc.orgmdpi.com While quinoline itself has limited direct applications, its structure is a privileged framework in medicinal and industrial chemistry. wikipedia.orgnih.govresearchgate.net

Derivatives of quinoline are ubiquitous and form the basis for a vast array of compounds with significant biological and pharmacological activities. nih.govresearchgate.netnoveltyjournals.com Researchers have extensively explored these derivatives, leading to the discovery of agents with antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.govijpsjournal.comnih.gov Prominent examples include quinine, a natural alkaloid used to treat malaria, and the synthetic fluoroquinolones, a class of broad-spectrum antibiotics. nih.govrsc.orgijpsjournal.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules, making it a cornerstone of drug discovery and materials science. nih.govnoveltyjournals.comnih.gov

Rationale for Academic Research into 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline and Related Structures

Academic interest in a specific compound like this compound often stems from its potential role as an intermediate in the synthesis of more complex, biologically active molecules. While direct research on this ethoxy compound is not widely published, extensive literature exists for its close analogue, 6-Bromo-2-methoxy-3-(phenylmethyl)quinoline. chemicalbook.comlgcstandards.com This methoxy (B1213986) derivative is recognized as a key intermediate in the synthesis of potential therapeutics, including novel treatments for tuberculosis.

The rationale for investigating the ethoxy variant can be inferred from standard practices in medicinal chemistry. The substitution of a methoxy group with an ethoxy group is a common molecular modification strategy used to fine-tune a compound's properties. This change can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the synthesis and study of this compound are likely driven by the exploration of structure-activity relationships (SAR) within this class of quinolines, aiming to develop new pharmaceutical agents with improved efficacy or pharmacokinetic profiles.

Historical Context of Quinoline Synthesis Methodologies Relevant to Substituted Analogues

The construction of the quinoline ring system has been a subject of chemical research for over a century, leading to the development of numerous named reactions that are still fundamental to organic synthesis. nih.govresearchgate.net These classical methods are crucial for creating the diverse range of substituted quinolines studied in academia and industry.

Several key historical syntheses are particularly relevant:

Skraup Synthesis (1880): One of the oldest methods, this reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.orgorientjchem.org It remains a common method for producing quinolines without substituents on the heteroring. nih.gov

Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, yielding 2- and/or 4-substituted quinolines. nih.gov

Friedländer Synthesis (1882): This reaction involves the base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). nih.goviipseries.orgorientjchem.org It is a straightforward method for producing 2- and 3-substituted quinolines. nih.gov

Combes Synthesis (1888): This acid-catalyzed reaction condenses an aniline with a β-diketone to form 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Conrad-Limpach Synthesis (1887): This method involves the reaction of anilines with β-ketoesters. nih.govwikipedia.orgorientjchem.org Depending on the reaction temperature, it can yield either quinolin-4-ones or quinolin-2-ones.

These foundational methods, along with modern variations that offer improved efficiency and milder conditions, provide the synthetic toolkit necessary to access complex substituted quinolines like this compound for further academic and pharmaceutical investigation. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16BrNO |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

3-benzyl-6-bromo-2-ethoxyquinoline |

InChI |

InChI=1S/C18H16BrNO/c1-2-21-18-15(10-13-6-4-3-5-7-13)11-14-12-16(19)8-9-17(14)20-18/h3-9,11-12H,2,10H2,1H3 |

InChI Key |

PLWVALSUIJCHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Ethoxy 3 Phenylmethyl Quinoline and Analogous Structures

General Strategies for Quinoline (B57606) Ring Construction

The construction of the quinoline ring has evolved significantly from classical condensation reactions to modern transition metal-catalyzed methods. These contemporary approaches offer advantages in terms of efficiency, functional group tolerance, and atom economy. The annulation of anilines with various coupling partners, such as alkynes, alkenes, and alcohols, forms the basis of many of these strategies. Transition metals, by facilitating key bond-forming events like C-H activation, cyclization, and dehydrogenation, have enabled the synthesis of a diverse array of substituted quinolines under milder conditions than traditional methods.

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of quinolines by providing novel pathways for ring formation. Metals such as palladium, copper, rhodium, cobalt, and iron have each been shown to effectively catalyze the annulation reactions that lead to the quinoline core. These reactions often proceed through distinct mechanisms, including cyclization, oxidative annulation, C-H activation/heteroannulation, and dehydrogenative coupling, offering chemists a broad toolkit for accessing complex quinoline structures.

Palladium catalysis is a powerful tool for the synthesis of quinolines, often proceeding through oxidative cyclization pathways. One notable strategy involves the reaction of anilines with allyl alcohols. rsc.org This process can be catalyzed by palladium acetate (B1210297) in the absence of acids, bases, or other additives, highlighting its efficiency and atom economy. rsc.org The reaction is believed to proceed through the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline (B41778) to form an imine intermediate. Subsequent cyclization and aromatization steps lead to the formation of the quinoline ring. researchgate.net

Another versatile palladium-catalyzed approach is the oxidative cyclization of o-vinylanilines with alkynes, utilizing molecular oxygen as the terminal oxidant. nih.gov This method allows for the construction of 2,3-disubstituted quinolines through a sequence of intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. nih.gov The reaction demonstrates good regioselectivity and functional group compatibility. nih.gov

Furthermore, palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides with aryl or vinyl halides provides an efficient route to continuously substituted quinolines. rsc.org This reaction is thought to proceed via the activation of a vinyl C-H bond by an imidoylpalladium intermediate. rsc.org

| Catalyst System | Starting Materials | Product Type | Yield (%) |

| Pd(OAc)₂ | Aniline, Cinnamic alcohol | 2-Phenylquinoline | 90 |

| Pd(OAc)₂, PPh₃, Cu(TFA)₂·xH₂O | o-Vinylaniline, Phenylacetylene | 2-Methyl-3-phenylquinoline | 86 |

| Pd(dba)₂, PPh₃ | o-(1-Phenylvinyl)phenyl isocyanide, Iodobenzene | 2,3,4-Triphenylquinoline | High |

This table presents representative data and is not exhaustive.

Copper catalysis offers a cost-effective and environmentally benign alternative for quinoline synthesis. Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes can produce a variety of quinoline derivatives. rsc.org This process involves an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination. rsc.org

Another powerful strategy is the copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. ijstr.org This method allows for the synthesis of a wide range of substituted quinolines under aerobic conditions. The reaction is believed to proceed through the initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by a condensation reaction with the ketone and subsequent cyclodehydration to form the quinoline ring. ijstr.org

Furthermore, N-heterocyclic carbene (NHC)-copper complexes have been shown to catalyze the indirect Friedländer reaction of 2-aminobenzyl alcohols and aryl ketones at room temperature, using DMSO as the oxidant. nih.gov This method exhibits broad substrate scope, tolerating various functional groups on both starting materials. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) |

| CuI, L-proline | 3-Amino-1-phenylprop-2-en-1-one, 2-Bromobenzaldehyde | 2-Phenylquinoline | Good |

| [CuLCl₂] (L = 2-pyrazol-(1,10-phenanthroline)) | 2-Aminobenzyl alcohol, Acetophenone | 2-Methyl-4-phenylquinoline | Moderate to Good |

| IPrCuCl | 2-Aminobenzyl alcohol, Acetophenone | 2-Phenylquinoline | Good |

This table presents representative data and is not exhaustive.

Rhodium catalysis provides a powerful platform for quinoline synthesis through C-H activation and annulation pathways. One such method involves the Rh(III)-catalyzed oxidative annulation of pyridines with alkynes, leading to the formation of quinolines through a cascade of C-H activations. nih.gov The selectivity of this reaction can be dependent on the oxidant used. nih.gov

A more direct approach involves the rhodium-catalyzed [4+2] annulation of N-arylmethanimines with vinylene carbonate. acs.org This redox-neutral process assembles C3,C4-unsubstituted quinolines through a C-H/C-H activation cascade cyclization. acs.org This strategy can also be adapted into a three-component domino reaction from commercially available starting materials. acs.org

Furthermore, the rhodium-catalyzed hydroacylative coupling of aldehydes with o-alkynyl anilines generates 2-aminophenyl enones, which can then cyclize to form substituted quinolines. nih.gov This method is notable for its mild reaction conditions and broad functional group tolerance. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) |

| [RhCpCl₂]₂, Cu(OAc)₂ | N-(pyridin-2-yl)benzamide, Diphenylacetylene | Substituted Quinoline | Good |

| [CpRhCl₂]₂ | N-Naphthylmethanimine, Vinylene carbonate | Benzo[h]quinoline | Moderate to Good |

| [Rh(cod)Cl]₂, dppb | Benzaldehyde, 2-(Phenylethynyl)aniline | 2,4-Diphenylquinoline | High |

This table presents representative data and is not exhaustive.

Cobalt, being an earth-abundant and cost-effective metal, has emerged as an attractive catalyst for quinoline synthesis. Ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones offers a convenient and efficient one-pot synthesis of quinolines under mild conditions. researchgate.net This method provides an environmentally benign approach to N-heterocycles. researchgate.net

Another strategy involves the cobalt-catalyzed redox-neutral annulation of anilides and internal alkynes. researchgate.net The combination of a cobalt catalyst with a Lewis acid, such as Zn(OTf)₂, facilitates the annulation to produce quinoline heterocycles in high efficiency. The reaction is proposed to proceed through ortho C-H activation and nucleophilic addition of a C-Co species towards the amide. researchgate.net

Phosphine-free Co(II) complexes have also been shown to be effective for the synthesis of quinolines through the dehydrogenative coupling of vicinal diols with o-phenylenediamines. rsc.org

| Catalyst System | Starting Materials | Product Type | Yield (%) |

| Co(OAc)₂·4H₂O | 2-Aminobenzyl alcohol, Acetophenone | 2-Methyl-4-phenylquinoline | Good to Excellent |

| [Cp*Co(CO)I₂], AgSbF₆, Zn(OTf)₂ | N-Phenylacetamide, Diphenylacetylene | 2-Methyl-3,4-diphenylquinoline | High |

| Co(II) complex | o-Phenylenediamine, 1,2-Phenylethanediol | 2,3-Diphenylquinoxaline (analogous reactivity) | Good |

This table presents representative data and is not exhaustive.

Iron catalysis provides a green and sustainable approach to quinoline synthesis. An atom-economical method involves the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This reaction, using an earth-abundant and air-stable iron catalyst, produces quinolines in high yields with good functional group tolerance and liberates only hydrogen and water as byproducts. rsc.org

An acid-promoted iron-catalyzed dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes or alkynes using air as the terminal oxidant is another efficient strategy. nih.gov This method avoids the need for stoichiometric chemical oxidants and produces water as the only byproduct. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) |

| Fe(OTf)₃, AcOH | N-Benzylaniline, Styrene | 2,4-Diphenylquinoline | Satisfactory to Excellent |

| Cyclopentadienone iron complex | 2-Aminobenzyl alcohol, 1-Phenylethanol | 2-Phenylquinoline | Up to 94 |

This table presents representative data and is not exhaustive.

Classic Condensation Reactions and Modern Variants

Traditional methods for quinoline synthesis often involve the condensation of anilines with carbonyl compounds, followed by cyclization. Several named reactions fall under this category, each with its own set of advantages and substrate scopes. Modern adaptations, particularly the use of microwave irradiation, have significantly improved the efficiency of these classic transformations.

The Friedländer synthesis is a straightforward and versatile method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. fly-chem.com The reaction can be catalyzed by either acids or bases. fly-chem.com

Recent advancements have demonstrated that microwave irradiation can dramatically accelerate the Friedländer reaction. nih.govcam.ac.uk For instance, the reaction of 2-aminophenylketones with cyclic ketones, which would typically require long reaction times and harsh conditions, can be achieved in minutes with excellent yields when conducted under microwave irradiation using neat acetic acid as both a solvent and a catalyst. nih.govcam.ac.uk This approach not only enhances reaction rates but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov The use of reusable solid catalysts like Nafion NR50 in conjunction with microwave irradiation further exemplifies the eco-friendly evolution of this classic reaction. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Key Advantages |

| 2-Aminobenzophenone and a monoor dicarbonyl compound | Nafion NR50, microwave irradiation, ethanol | Polysubstituted quinolines | Reusable catalyst, high yields, environmentally benign. organic-chemistry.org |

| 2-Aminophenylketone and cyclic ketone | Neat acetic acid, 160 °C, microwave irradiation (5 min) | Quinoline scaffold | Rapid, high yield, green credentials of acetic acid. nih.govcam.ac.uk |

| 2-Aminobenzaldehyde (B1207257) and a ketone | Hydrochloric acid, microwave irradiation (1.5-12 min) | Substituted quinolines | Good yields, short reaction times. researchgate.net |

The Gould-Jacobs reaction is a multi-step process for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikiwand.comwikipedia.org The sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, which is then followed by a thermally induced cyclization. wikiwand.comwikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline core. wikiwand.com This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com The reaction mechanism involves a nucleophilic attack by the aniline on the malonic ester derivative, followed by a 6-electron cyclization process. wikiwand.comwikipedia.org

Microwave heating has also been successfully applied to the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields. ablelab.eu For example, heating a mixture of aniline and diethyl ethoxymethylenemalonate to high temperatures using microwave irradiation can produce the desired quinoline product in a fraction of the time required by conventional heating methods. ablelab.eu

The Conrad-Limpach synthesis is another classical method that provides access to 4-hydroxyquinolines (which often exist in their tautomeric 4-quinolone form). synarchive.comwikipedia.org This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The initial step forms a Schiff base, which then undergoes a thermally induced cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline product. synarchive.comwikipedia.org The reaction is a combination of an addition and a rearrangement reaction. wikipedia.orgjptcp.com It is important to note that the reaction conditions can influence the product distribution, with kinetic control favoring the formation of 4-quinolones and thermodynamic control leading to 2-quinolones. quimicaorganica.org

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.netrsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. researchgate.net Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of quinoline derivatives. researchgate.netrsc.org For example, a three-component reaction involving an aniline, an aldehyde, and an activated alkene can lead to the formation of tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, making them a powerful tool for generating libraries of quinoline-based compounds. rsc.org

Photocatalytic and Metal-Free Synthetic Routes

In recent years, photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. mdpi.com Visible-light-mediated reactions offer a green alternative to traditional methods that often require harsh conditions or toxic reagents. mdpi.comacs.org Metal-free photocatalytic approaches for quinoline synthesis have been developed, often utilizing organic dyes as photosensitizers. mdpi.com These reactions typically proceed through the generation of radical intermediates under mild conditions. researchgate.net For instance, the visible-light-mediated radical azidation of cyclopropenes has been reported as a metal-free method for synthesizing multisubstituted quinolines. nih.gov Photocatalytic methods can also be applied to well-known reactions, such as the Povarov reaction, to achieve the synthesis of quinolines under oxidant-free conditions. researchgate.net

Green Chemistry Protocols and Nanocatalysis in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of quinoline synthesis, this has led to the development of environmentally benign protocols that utilize non-toxic solvents (like water or ethanol), reusable catalysts, and energy-efficient reaction conditions. tandfonline.com

Positional Functionalization Strategies for 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline

Positional functionalization is paramount in the synthesis of complex quinoline derivatives. The electronic nature of the quinoline ring system, which consists of a pyridine (B92270) ring fused to a benzene (B151609) ring, dictates the reactivity of its various positions. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. Synthetic strategies leverage these inherent properties to introduce functional groups at specific sites.

The introduction of a bromine atom at the C-6 position of the quinoline nucleus is typically achieved through electrophilic aromatic substitution on the benzene portion of the molecule. The success of this strategy hinges on controlling the regioselectivity of the reaction to favor substitution at C-6 over other possible positions (e.g., C-3, C-5, C-8).

The direct bromination of the quinoline ring can lead to a mixture of products, making regioselective control a significant challenge. researchgate.net The outcome of the reaction is highly sensitive to the choice of brominating agent, the solvent, and the acidity of the reaction medium. researchgate.net

Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as bromination, is directed to the less deactivated benzene ring, primarily at the C-5 and C-8 positions. However, careful selection of reagents and conditions can influence the product distribution. For instance, the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to achieve regioselective bromination in related benzazine systems. researchgate.net Other methodologies have been developed for the regioselective C-5 halogenation of 8-substituted quinolines, highlighting the ongoing effort to control the position of functionalization. semanticscholar.orgrsc.org

Table 1: Factors Influencing Regioselective Bromination of Quinolines

| Factor | Influence on Regioselectivity | Example |

| Acidity | Protonation of the quinoline nitrogen in strong acid deactivates the pyridine ring, directing electrophiles to the benzene ring (C-5, C-8). | Bromination in concentrated H₂SO₄. researchgate.net |

| Brominating Agent | The reactivity of the agent (e.g., Br₂, NBS) affects the outcome. Milder reagents can offer better control. | N,N′-dibromoisocyanuric acid (DBI) has been used for regioselective monobromination. researchgate.net |

| Substituents | Existing substituents on the quinoline ring direct incoming electrophiles based on their electronic and steric properties. | 8-aminoquinoline derivatives can direct halogenation to the C-5 position. semanticscholar.org |

| Reaction Conditions | Temperature and solvent can alter the reaction pathway and product distribution. | Bromination of isoquinoline (B145761) is highly sensitive to temperature and concentration. researchgate.net |

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It serves as a source of electrophilic bromine for aromatic substitutions and can be employed under various conditions. wikipedia.org In the context of quinoline chemistry, NBS is particularly useful for the bromination of the carbocyclic ring. nih.gov

The synthesis of bromo-quinolines is of significant interest as these compounds act as valuable precursors for creating multi-functionalized heterocyclic compounds through cross-coupling reactions. nih.govresearchgate.net For example, a process involving the dehydrogenation of tetrahydroquinolines using NBS can efficiently construct functionalized bromoquinolines. researchgate.netrsc.org In this one-pot reaction, NBS acts as both an electrophile for bromination and an oxidant for the aromatization of the tetrahydroquinoline ring. nih.govrsc.org The mechanism is believed to involve an electrophilic bromination/radical dehydrogenation sequence. rsc.org

Table 2: Examples of NBS-Mediated Bromination in Quinoline Synthesis

| Substrate | Reagent(s) | Conditions | Product | Reference |

| Tetrahydroquinolines | NBS | Metal-free, mild conditions | Bromoquinolines | nih.govrsc.org |

| Anthranilic acid | NBS, Acetonitrile | Room temperature | 5-Bromoanthranilic acid (a precursor for quinazolines) | nih.gov |

| Isoquinoline | NBS, H₂SO₄ (conc.) | - | 5-Bromoisoquinoline | researchgate.net |

The C-2 position of the quinoline ring is part of the electron-deficient pyridine ring, making it an ideal site for nucleophilic substitution reactions, especially when a suitable leaving group is present.

A common and effective method for introducing an ethoxy group at the C-2 position is through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline) as the substrate and an ethoxide salt, such as sodium ethoxide (NaOEt), as the nucleophile. pearson.com

The reaction proceeds with the ethoxide ion attacking the electron-deficient C-2 carbon, leading to the displacement of the halide leaving group. youtube.com The efficiency of the reaction is enhanced by the electron-withdrawing nitrogen atom in the quinoline ring, which stabilizes the intermediate formed during the substitution process. This method is a specific application of the broader Williamson ether synthesis. ucsb.edu It is important to control the reaction conditions, as strong bases like sodium ethoxide can also promote competing elimination reactions, although this is less of a concern with aromatic substrates compared to alkyl halides. pearson.com

The synthesis of the required 2-haloquinoline precursor can often be achieved from the corresponding 2-quinolone by treatment with a halogenating agent like phosphorus oxychloride (POCl₃).

Table 3: Nucleophilic Substitution for 2-Ethoxyquinoline Synthesis

| Substrate | Nucleophile/Base | Solvent | Product | Reaction Type |

| 2-Chloroquinoline (B121035) | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 2-Ethoxyquinoline | SNAr |

| 2-Bromoquinoline | Potassium Ethoxide (KOEt) | Ethanol (EtOH) | 2-Ethoxyquinoline | SNAr |

Beyond classical SNAr reactions, other alkoxylation methods can be envisaged for introducing an ethoxy group at the C-2 position. Modern synthetic strategies often focus on the direct C-H functionalization of the quinoline ring, which avoids the need for pre-functionalized substrates like 2-haloquinolines.

One approach involves the activation of quinoline itself or its N-oxide derivative. Quinoline N-oxides are particularly useful intermediates for C-2 functionalization. beilstein-journals.orgmdpi.com The N-oxide group activates the C-2 and C-4 positions towards nucleophilic attack and can also facilitate C-H activation. mdpi.comrsc.org While many studies have focused on C-C or C-N bond formation at the C-2 position of quinoline N-oxides, methods for C-O bond formation have also been explored. beilstein-journals.org These reactions may proceed through activation of the N-oxide with an agent like oxalyl chloride or PyBroP, followed by attack of an alcohol or alkoxide nucleophile. beilstein-journals.org Such methods offer a more atom-economical route to 2-alkoxyquinolines.

Incorporation of Phenylmethyl (Benzyl) Group at C-3 Position

The introduction of a benzyl (B1604629) group at the C-3 position of the quinoline ring is a critical step in the synthesis of the target compound and its analogs. This is typically achieved through carbon-carbon bond-forming reactions or modern C-H activation strategies.

Carbon-Carbon Bond Formation Reactions

Traditional and modern cross-coupling reactions are pivotal for creating the C-C bond between the quinoline C-3 position and the benzyl group. Organometallic reagents are frequently employed in these transformations, often catalyzed by transition metals like palladium.

While the direct benzylation of the quinoline core can be challenging, a common strategy involves the use of a pre-functionalized quinoline. For instance, a halogenated quinoline (e.g., 3-bromoquinoline) can serve as an electrophilic partner in coupling reactions with a benzyl-containing nucleophile. Organometallic reagents such as benzyl Grignard reagents (benzylmagnesium halides) or benzylzinc halides can be coupled with 3-haloquinolines in the presence of a palladium or nickel catalyst.

Another approach is the palladium-catalyzed benzylation of 3-substituted indoles, a reaction that provides insight into methodologies applicable to related nitrogen heterocycles like quinolines. nih.gov This type of reaction often requires specific ligands, such as those with large bite angles like DPEphos or Xantphos, to facilitate the formation of the crucial π-benzyl-palladium intermediate. nih.gov The reaction mechanism typically involves the activation of a benzyl alcohol derivative, such as a benzyl methyl carbonate, to form the active palladium complex, which then reacts with the deprotonated heterocycle. nih.gov

Table 1: Examples of Catalytic Systems for Benzylation of Heterocycles

| Catalyst/Ligand System | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| [Pd(allyl)(cod)]BF4 / DPEphos | 3-Substituted Indoles | C3-Benzylation | nih.gov |

| Nickel-based catalysts | Pyridines | C2-Alkylation | nih.gov |

| Rhodium(III) catalysts | Isoquinolin-1(2H)-ones | C-H Activation/Dienylation | researchgate.net |

C-H Activation Strategies for Aryl/Alkyl Introduction

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing quinoline rings, bypassing the need for pre-halogenation or metallation of the substrate. nih.gov For the C-3 position, which is often less reactive than the C-2 or C-8 positions, specific directing groups or catalytic systems are required to achieve regioselectivity. nih.govacs.org

Palladium(II) catalysis has been successfully employed for the C-3 arylation of quinolines. mdpi.com These reactions often utilize carboxylic acids as ligands and a combination of silver carbonate (Ag₂CO₃) and oxygen as the oxidant system. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where a ligand assists in the deprotonation of the C-3 C-H bond. nih.govmdpi.com While direct C-3 benzylation via C-H activation is less commonly reported, the principles established for C-3 arylation provide a foundation for developing such methods. Ruthenium-catalyzed reactions have also been shown to efficiently produce 3-substituted quinolines through annulation processes involving enaminones and anthranils. rsc.org

Stepwise Synthetic Pathways for this compound

The construction of a polysubstituted quinoline like this compound is typically accomplished through a multi-step, sequential process, although one-pot methods are also being developed to improve efficiency.

Sequential Functionalization Approaches

A logical stepwise synthesis involves the initial formation of a quinoline core with some of the required substituents, followed by subsequent modifications. A representative pathway for a closely related analog, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), illustrates this approach. google.comchemicalbook.comchemicalbook.com

Preparation of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) : This intermediate serves as a key building block. It can be synthesized through established quinoline formation reactions (e.g., a modified Friedländer synthesis) or by functionalizing a pre-existing 6-bromo-2-chloroquinoline.

Nucleophilic Substitution at C-2 : The chloro group at the C-2 position is highly susceptible to nucleophilic aromatic substitution. To synthesize the target ethoxy derivative, 3-benzyl-6-bromo-2-chloroquinoline would be treated with sodium ethoxide in an anhydrous alcohol solvent like ethanol, typically under reflux conditions. This reaction proceeds efficiently to replace the chlorine atom with an ethoxy group. A similar reaction using sodium methoxide (B1231860) in methanol (B129727) yields the corresponding 2-methoxy derivative. chemicalbook.comchemicalbook.com

A patent describes the synthesis of 6-bromo-3-(chlorophenyl)methyl-2-methoxy-quinoline, which involves the chlorination of the benzylic position of 3-benzyl-6-bromo-2-methoxyquinoline using N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) as a radical initiator. google.com This highlights how a fully substituted quinoline core can be further modified.

One-Pot Cascade Reactions

To streamline the synthesis of complex quinolines, one-pot or cascade reactions that form multiple bonds in a single operation are highly desirable. These methods enhance efficiency by reducing the number of intermediate purification steps, saving time and resources.

One such strategy is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This catalyst- and additive-free method allows for the rapid assembly of multiply substituted quinolines. In this process, an N-arylnitrilium salt is formed in situ, which then undergoes a cycloaddition with an alkyne to construct the quinoline ring directly. organic-chemistry.org By carefully selecting the three components, a quinoline with substitution patterns relevant to the target molecule could potentially be assembled in a single step. For example, a diazotized 4-bromoaniline, benzyl cyanide, and an ethoxy-containing alkyne could theoretically be combined to form the desired scaffold.

Chemoenzymatic one-pot processes, while demonstrated for tetrahydroisoquinolines, represent another modern approach where enzymatic and chemical reactions are combined in a single pot to achieve complex transformations under mild conditions. mdpi.com

Purification and Isolation Methodologies in Quinoline Synthesis

The final stage of any synthetic pathway is the purification of the target compound to remove unreacted starting materials, reagents, and byproducts. For quinoline derivatives, standard laboratory techniques are employed.

Crystallization/Recrystallization : This is a primary method for purifying solid quinoline derivatives. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. A patent for purifying 8-hydroxyquinoline, for example, uses a chloroalkane as the solvent, achieving a product purity of 99.00% to 99.90% with high yield. google.com Anhydrous diethyl ether and anhydrous methanol have also been used for the recrystallization of related bromo-methoxy-benzyl quinolines. google.com

Column Chromatography : For mixtures that are difficult to separate by crystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane). nih.gov The components of the mixture travel down the column at different rates and are collected as separate fractions.

Extraction : Liquid-liquid extraction is commonly used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. google.com The combined organic layers are then washed, dried over an agent like magnesium sulfate (B86663) (MgSO₄), and concentrated to yield the crude product.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Quinoline (B57606) Ring Formation

The construction of the bicyclic quinoline core can be achieved through various strategic approaches, including cycloadditions, oxidative processes, and elegant cascade sequences.

Cycloaddition reactions represent a powerful strategy for rapidly building molecular complexity. In the context of quinoline chemistry, photochemical dearomative cycloadditions have emerged as a notable method. nih.gov For instance, the triplet T1 excited state of arenes, including quinolines, can be generated through photosensitization, allowing them to behave like diradicals. nih.gov This reactivity enables stepwise radical cycloadditions with alkenes. These reactions can exhibit high regioselectivity and diastereoselectivity, providing access to complex, functionalized heterocyclic structures that would be challenging to synthesize through other means. nih.govresearchgate.net The mechanism often involves the formation of a Lewis acid-activated quinoline, which then undergoes triplet-triplet energy transfer followed by the stepwise cycloaddition. nih.gov

Many classical quinoline syntheses culminate in an oxidative step to establish the aromaticity of the newly formed heterocyclic ring. A prime example is the Skraup synthesis, a foundational method for producing quinolines. The mechanism involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org A key intermediate in this process is a 1,2-dihydroquinoline. The final step of the reaction sequence is the crucial dehydroaromatization (oxidation) of this intermediate to yield the stable, aromatic quinoline ring. iipseries.org This aromatization step is the thermodynamic driving force for the reaction's completion.

Modern synthetic chemistry often employs cascade (or domino) reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly generate complex molecules from simple precursors. Several such cascades have been developed for quinoline synthesis.

One notable example is a thiol-mediated three-step cascade that converts indole-tethered ynones into functionalized quinolines. This process involves a dearomatizing spirocyclization, a nucleophilic substitution, and a one-atom ring expansion, all promoted by a single thiol reagent under mild conditions. nih.gov Another approach utilizes visible light to induce a cascade sulfonylation/cyclization of N-arylcinnamamides, proceeding under metal-free conditions to produce quinoline-2,4-diones. mdpi.com These sophisticated sequences offer high efficiency and atom economy, representing the forefront of synthetic methodology for this heterocyclic system. researchgate.net

Table 1: Overview of Quinoline Ring Formation Mechanisms

| Mechanism Type | Key Features | Example Reaction | Key Intermediates |

|---|---|---|---|

| [4+2] Cycloaddition | Photochemical activation, stepwise radical pathway, dearomatization. | Photosensitized reaction of quinolines with alkenes. nih.gov | Triplet excited state, diradical species. |

| Oxidative Dehydroaromatization | Formation of a non-aromatic precursor followed by oxidation. | Skraup Synthesis. iipseries.org | 1,2-Dihydroquinoline. |

| Cascade Reaction | Multiple bond-forming events in a single operation. | Thiol-mediated indole-to-quinoline conversion. nih.gov | Spirocyclic iminium ion, substituted spirocycle. |

Mechanistic Aspects of Substituent Introduction

The specific substitution pattern of 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline is achieved through distinct reactions that place the bromo and ethoxy groups at their respective positions on the quinoline framework.

The introduction of a bromine atom onto an aromatic ring typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. libretexts.orgmasterorganicchemistry.com In this two-step process, the aromatic ring acts as a nucleophile, attacking a strong electrophile (like Br+ generated from Br2 and a Lewis acid catalyst). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov In the second, fast step, a base removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.comyoutube.com

For the quinoline system, the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the more activated benzene (B151609) ring, primarily at positions 5 and 8. researchgate.net Therefore, to achieve the 6-bromo substitution pattern, it is common for synthetic routes to begin with a precursor that already contains the bromine atom in the correct position, such as 4-bromoaniline. This pre-brominated starting material is then subjected to a ring-closing reaction (e.g., Skraup, Doebner-von Miller, or Combes synthesis) to form the 6-bromoquinoline (B19933) core. atlantis-press.comresearchgate.net

The introduction of the 2-ethoxy group onto a pre-existing quinoline ring containing a halogen at the 2-position is a classic example of nucleophilic aromatic substitution (SNAr). wikipedia.org The quinoline ring, particularly with its electron-withdrawing nitrogen atom, activates positions 2 and 4 for nucleophilic attack. researchgate.netquimicaorganica.org Halogens at these positions are excellent leaving groups in this context.

The SNAr mechanism is a two-stage addition-elimination process. quimicaorganica.org First, a nucleophile (in this case, an ethoxide ion, CH3CH2O-) attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant density on the electronegative nitrogen atom, which stabilizes it. quimicaorganica.org In the second step, the leaving group (e.g., chloride or bromide) is expelled, and the aromaticity of the ring is restored, yielding the final 2-ethoxy-substituted quinoline product. This pathway is a common and efficient method for functionalizing the 2- and 4-positions of the quinoline nucleus. quimicaorganica.orgsemanticscholar.org

Table 2: Mechanisms for Substituent Introduction on the Quinoline Ring

| Position | Substituent | Reaction Type | Mechanism | Key Intermediate |

|---|---|---|---|---|

| 6 | Bromo | Electrophilic Aromatic Substitution (EAS) | Two-step attack and proton removal. Often performed on the aniline precursor. atlantis-press.com | Arenium ion (Sigma complex). nih.gov |

| 2 | Ethoxy | Nucleophilic Aromatic Substitution (SNAr) | Two-step addition-elimination. quimicaorganica.org | Meisenheimer-like anionic complex. nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromoaniline |

| 1,2-dihydroquinoline |

| Quinoline-2,4-diones |

| Aniline |

| Glycerol |

| Nitrobenzene |

| Indole-tethered ynones |

| N-arylcinnamamides |

| 6-bromoquinoline |

Reactivity and Further Transformations of this compound

The bromine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly when the quinoline ring is activated by electron-withdrawing groups. For instance, the introduction of a nitro group at the C-5 position of 6-bromoquinoline has been shown to facilitate the substitution of the bromine atom by nucleophiles like morpholine (B109124) and piperazine. semanticscholar.org This activation is due to the electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack.

Common nucleophiles used in these substitution reactions include amines, alkoxides, and thiolates, leading to the formation of a wide array of 6-substituted quinoline derivatives.

The ethoxy group at the C-2 position is generally stable but can undergo specific transformations. Under acidic conditions, the ether linkage can be cleaved to yield the corresponding 2-hydroxyquinoline (B72897) (quinolone) derivative. The reactivity of ethoxy groups on heterocyclic rings has been studied, and they can be involved in various reactions depending on the specific reagents and conditions. nih.gov For example, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) is known to act as a coupling agent in peptide synthesis. wikipedia.org

The phenylmethyl (benzyl) group at the C-3 position offers several sites for chemical modification. The benzylic position (the carbon atom attached to both the quinoline and phenyl rings) is particularly reactive.

Oxidation: The benzylic C-H bond is relatively weak and can be oxidized to a carbonyl group using various oxidizing agents. masterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of a ketone. Stronger oxidizing agents like potassium permanganate (B83412) can cleave the C-C bond and oxidize the entire side chain to a carboxylic acid. masterorganicchemistry.comwikipedia.org

Halogenation: The benzylic position can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). youtube.comkhanacademy.org The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. organic-chemistry.org

Hydrogenolysis: The benzyl (B1604629) group can be removed through catalytic hydrogenolysis, a reaction that involves cleavage of the C-C bond connecting the benzyl group to the quinoline ring in the presence of hydrogen gas and a palladium catalyst. This reaction would yield 6-bromo-2-ethoxy-3-methylquinoline.

Derivatization and Analog Synthesis of 6 Bromo 2 Ethoxy 3 Phenylmethyl Quinoline

Modification of the Bromine Moiety

The bromine atom at the C-6 position of the quinoline (B57606) ring is a versatile handle for introducing a wide array of functional groups through various established synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituted quinoline core is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov This method is widely used to synthesize biaryl compounds, styrenes, and polyolefins. libretexts.org The reaction is known for its mild conditions, low toxicity of reagents, and broad functional group tolerance. nih.gov For 6-bromo-2-ethoxy-3-(phenylmethyl)quinoline, a Suzuki-Miyaura coupling could introduce various aryl, heteroaryl, or vinyl groups at the 6-position, leading to a library of substituted analogs. 6-Bromoquinoline (B19933) electrophiles have been shown to be highly reactive partners in Suzuki-Miyaura cross-coupling reactions. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the alkenylation of aryl halides. organic-chemistry.org The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org Applying the Heck reaction to this compound would allow for the introduction of various alkenyl substituents at the 6-position.

Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgmdpi.comgelest.com The Sonogashira reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes. mdpi.comgelest.com This reaction could be used to introduce alkynyl moieties at the 6-position of the quinoline core, which can serve as precursors for further transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-2-ethoxy-3-(phenylmethyl)quinoline |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | 6-Alkenyl-2-ethoxy-3-(phenylmethyl)quinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Alkynyl-2-ethoxy-3-(phenylmethyl)quinoline |

Nucleophilic Displacement of Bromine

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the displacement of the bromine atom, particularly if the quinoline ring is activated by electron-withdrawing groups. nih.govyoutube.com In the absence of strong activating groups, these reactions can be challenging. However, under forcing conditions or with the use of specific catalysts, nucleophiles such as amines, alkoxides, or thiolates could potentially replace the bromine atom. For SNAr reactions to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups, and the leaving group is often positioned ortho or para to these groups. youtube.com

Modification of the Ethoxy Moiety

The ethoxy group at the C-2 position of the quinoline ring offers another site for structural modification, primarily through ether cleavage followed by the introduction of different functional groups.

The cleavage of aryl ethers can be achieved using strong Lewis acids like boron tribromide (BBr₃). nih.govnih.govpearson.com This reaction typically proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the ethyl group. pearson.com This would yield the corresponding 6-bromo-3-(phenylmethyl)quinolin-2-ol. The resulting hydroxyl group can then be re-etherified using various alkyl halides under basic conditions (e.g., Williamson ether synthesis) to introduce a wide range of new alkoxy groups.

The synthesis of analogs with different alkoxy groups can be achieved by reacting the corresponding 2-chloroquinoline (B121035) precursor with various sodium alkoxides. For instance, the methoxy (B1213986) analog, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is synthesized by refluxing 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.comchemicalbook.com This approach can be extended to a variety of alcohols to generate a library of 2-alkoxy analogs. This compound is also known as an intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline. chemicalbook.combio-synth.in

Table 2: Synthesis of a Methoxy Analogue of this compound

| Starting Material | Reagent | Product |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | 3-Benzyl-6-bromo-2-methoxyquinoline |

Modification of the Phenylmethyl Moiety

The phenylmethyl (benzyl) group at the C-3 position provides opportunities for functionalization, primarily at the benzylic carbon or on the phenyl ring itself. The benzylic position is particularly susceptible to radical reactions due to the stability of the resulting benzylic radical. youtube.comyoutube.com

One common method for functionalizing the benzylic position is through radical bromination using N-bromosuccinimide (NBS) and a radical initiator. youtube.com The resulting benzylic bromide can then undergo nucleophilic substitution with a variety of nucleophiles to introduce new functional groups. Additionally, oxidative functionalization of the benzylic C-H bond can be achieved using various oxidizing agents. beilstein-journals.org A patent describes the chlorination of the benzylic position of 3-benzyl-6-bromo-2-methoxyquinoline using N-chlorosuccinimide (NCS) and benzoyl peroxide. google.com

Functionalization of the Phenyl Ring

The terminal phenyl ring of the benzyl (B1604629) group is amenable to various substitution reactions, primarily through electrophilic aromatic substitution (EAS). The outcomes of these reactions are governed by the directing effects of the existing alkyl substituent (the methylene-quinoline group). masterorganicchemistry.comlibretexts.org As an alkyl group, it acts as an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the methylene (B1212753) bridge. chemistrysteps.com

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl ring, yielding a mixture of ortho- and para-nitro isomers. youtube.com

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com This reaction also produces ortho- and para-substituted derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds. masterorganicchemistry.com Alkylation introduces an alkyl group, while acylation introduces an acyl group, which can be subsequently reduced to an alkyl group. These reactions typically require a Lewis acid catalyst. masterorganicchemistry.com

The reactivity of the phenyl ring in these substitutions is generally enhanced by the activating nature of the alkyl substituent. libretexts.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-2-ethoxy-3-((4-nitrophenyl)methyl)quinoline |

| 6-Bromo-2-ethoxy-3-((2-nitrophenyl)methyl)quinoline | ||

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-ethoxy-3-((4-bromophenyl)methyl)quinoline |

| 6-Bromo-2-ethoxy-3-((2-bromophenyl)methyl)quinoline | ||

| Friedel-Crafts | CH₃COCl, AlCl₃ | 1-(4-((6-Bromo-2-ethoxyquinolin-3-yl)methyl)phenyl)ethan-1-one |

| Acylation |

Modifications of the Methylene Bridge

The methylene bridge (-CH₂-) is a key structural linker and its modification can significantly alter the molecule's conformation and properties. The carbon of this bridge is a benzylic position, making it more reactive than a standard alkyl carbon due to the resonance stabilization of any radical or carbocation intermediate that may form. chemistrysteps.commasterorganicchemistry.comyoutube.com

Key modifications include:

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed for this transformation. chemistrysteps.commasterorganicchemistry.comnih.gov This would convert the 3-(phenylmethyl)quinoline structure into a 3-benzoylquinoline (B1267443) derivative. Milder and more selective methods for benzylic C-H oxidation have also been developed to afford benzylic alcohols as intermediates. acs.org

Halogenation: Free radical bromination, typically using N-Bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position. youtube.comyoutube.com This creates a reactive handle, 6-bromo-3-(bromo(phenyl)methyl)-2-ethoxyquinoline, which can be used for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -OR, -CN, -NR₂). youtube.com

Table 2: Representative Reactions for Methylene Bridge Modification

| Reaction Type | Reagents | Product Structure |

| Oxidation | KMnO₄, heat | (6-Bromo-2-ethoxyquinolin-3-yl)(phenyl)methanone |

| Radical Bromination | NBS, peroxide, heat | 6-Bromo-3-(bromo(phenyl)methyl)-2-ethoxyquinoline |

Synthesis of Poly-substituted Quinoline Derivatives

The 6-bromo substituent on the quinoline core is a versatile functional group for further derivatization, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.orgnih.govwikipedia.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov

Examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reacting the 6-bromoquinoline with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the bromine with the corresponding aryl or vinyl group. nobelprize.orgrsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 6-bromoquinoline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.com

Sonogashira Coupling: This method is used to form a C-C bond between the 6-position of the quinoline and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Furthermore, the quinoline ring can be activated towards nucleophilic aromatic substitution (SNAr) by introducing a strong electron-withdrawing group, such as a nitro group. youtube.comyoutube.comyoutube.com For instance, nitration of the bromoquinoline core could place a nitro group ortho or para to the bromine, activating it for displacement by nucleophiles like amines (e.g., morpholine (B109124), piperazine) or alkoxides. nih.govnih.gov

Table 3: Cross-Coupling Reactions at the 6-Position

| Reaction Name | Coupling Partner | Catalyst System | Resulting C-6 Substituent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl group |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | Amino group (-NR₂) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt | Alkynyl group |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound can be approached by introducing stereogenic centers. A primary target for creating chirality is the methylene bridge. If one of the benzylic hydrogens is substituted with another group (creating a -CHR- bridge), this carbon becomes a stereocenter.

Strategies for stereoselective synthesis include:

Asymmetric Reduction: Oxidation of the methylene bridge to a ketone, as described in section 4.3.2, produces a prochiral ketone. Subsequent asymmetric reduction of this carbonyl group using chiral reducing agents (e.g., those derived from chiral boranes or chiral metal catalysts with H₂) can yield enantioenriched secondary alcohols.

Catalytic Asymmetric Synthesis: Modern catalytic methods allow for the direct enantioselective functionalization of C-H bonds or the asymmetric addition to precursors. For instance, developing a catalytic system for the enantioselective alkylation or arylation at the benzylic position could directly generate chiral products. rsc.orgrsc.org

Chirality Conversion: Strategies involving a central-to-axial chirality conversion have been developed for quinoline systems. researchgate.net This involves creating a chiral intermediate, such as a tetrahydroquinoline derivative via an enantioselective Povarov reaction, which is then oxidized to generate an axially chiral quinoline product. researchgate.netnih.gov Such approaches could be adapted to synthesize atropisomers if a sufficiently bulky group were introduced, for example, at the ortho-position of the phenyl ring, leading to restricted rotation around the C-C single bond connecting it to the methylene bridge.

These advanced synthetic methods provide pathways to access specific stereoisomers, which is often critical for biological applications. rsc.orgrsc.orgresearchgate.net

Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. While information exists for structurally similar compounds, such as the corresponding 2-methoxy derivative, the detailed ¹H NMR, ¹³C NMR, DEPT-135, 2D NMR, Mass Spectrometry, and IR spectroscopy results for the title compound are not available.

Therefore, it is not possible to generate the detailed, scientifically accurate article with specific research findings and data tables as requested in the instructions. Providing hypothetical data or data from a different compound would violate the core requirements of accuracy and strict adherence to the subject matter.

Spectroscopic and Structural Elucidation Techniques in Quinoline Research

X-ray Diffraction (XRD) for Single Crystal Structural Determination

The table below summarizes the crystallographic data for some related bromo-quinoline derivatives, illustrating the type of detailed structural information that can be obtained from single-crystal XRD studies.

Table 1: Crystallographic Data for Related Bromo-Quinoline Derivatives

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|---|

| N-[(6-Bromo-2-methoxy-3-quinolyl)phenylmethyl]-2-morpholino-N-(1-phenylethyl)acetamide nih.gov | C₃₁H₃₂BrN₃O₃ | Triclinic | P1 | a = 7.8696(14) Å, b = 9.4558(16) Å, c = 9.8018(17) Å, α = 90.544(2)°, β = 100.562(3)°, γ = 104.618(2)° |

| [ (6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl] nih.gov | C₃₂H₃₅BrN₄O₃ | Orthorhombic | P2₁2₁2₁ | a = 9.9738(9) Å, b = 10.9397(10) Å, c = 27.910(3) Å |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For quinoline (B57606) and its derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π-π* and n-π* electronic transitions. researchgate.net

The π-π* transitions, which are generally of high intensity, originate from the excitation of electrons in the π-bonding orbitals of the aromatic quinoline ring system to anti-bonding π* orbitals. The n-π* transitions, which are typically weaker, involve the promotion of an electron from a non-bonding orbital (for example, on the nitrogen atom) to an anti-bonding π* orbital. researchgate.net The positions and intensities of these absorption bands are sensitive to the nature of the substituents on the quinoline ring and the solvent used for the measurement. documentsdelivered.comproquest.com

While specific experimental UV-Vis data for 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline is not provided in the searched literature, the general characteristics of quinoline derivatives can be discussed. The electronic absorption spectra of quinoline derivatives have been a subject of both experimental and theoretical studies. proquest.comillinois.edu Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to predict the absorption spectra of these molecules, often showing good agreement with experimental results. proquest.comnih.gov

The presence of the bromo, ethoxy, and phenylmethyl substituents in this compound is expected to influence its electronic absorption spectrum. These groups can act as auxochromes and chromophores, potentially causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and affecting the intensity of the absorption bands. The solvent environment can also play a crucial role in the spectral characteristics due to solute-solvent interactions. documentsdelivered.com

The table below outlines the typical electronic transitions observed in quinoline derivatives and their general characteristics.

Table 2: Typical Electronic Transitions in Quinoline Derivatives

| Electronic Transition | Description | Typical Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. | 250-400 nm | High (typically > 10,000 L mol⁻¹ cm⁻¹) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and accurate method for quantum chemical calculations, particularly for molecules containing nitrogen and oxygen. nih.gov DFT is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies of organic compounds, including quinoline (B57606) derivatives. nih.govscirp.orgresearchgate.net

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum potential energy. pjbmb.org.pk This process is crucial for understanding a molecule's shape, steric interactions, and how it might interact with other molecules.

For 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline, this analysis would involve calculating the potential energy as a function of bond lengths, bond angles, and dihedral (torsion) angles, particularly around the rotatable bonds connecting the ethoxy and phenylmethyl groups to the quinoline core. While specific conformational analysis data for the target compound is not available, experimental crystallographic data for a closely related structure, N-[(6-Bromo-2-methoxy-3-quinolyl)phenylmethyl]-2-morpholino-N-(1-phenylethyl)acetamide, provides insight into the likely geometry. In this related molecule, the quinoline system is planar but is twisted relative to the attached phenyl rings. nih.gov Such experimental data is what computational geometry optimization seeks to predict.

Table 1: Selected Experimental Geometric Parameters for a Related 6-Bromo-2-methoxy-quinoline Derivative

| Parameter | Description | Value |

|---|---|---|

| Dihedral Angle 1 | Angle between the quinoline system and one phenyl ring | 17.6 (4)° |

| Dihedral Angle 2 | Angle between the quinoline system and a second phenyl ring | 75.1 (3)° |

Data from a crystallographic study on N-[(6-Bromo-2-methoxy-3-quinolyl)phenylmethyl]-2-morpholino-N-(1-phenylethyl)acetamide. nih.gov

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests that the molecule will be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

DFT calculations are a primary tool for determining the energies and spatial distributions of these orbitals. While calculations specific to this compound are not published, a DFT study on the parent quinoline molecule provides reference values. The substituents on the target molecule (bromo, ethoxy, and phenylmethyl groups) would be expected to modify these electronic parameters.

Table 2: Calculated Electronic Properties for the Parent Quinoline Molecule

| Parameter | Description | Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.646 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.83 |

Data calculated for quinoline using the DFT/6-31+ (d, p) method. scirp.org

DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds and are the basis for infrared (IR) and Raman spectroscopy. researchgate.net Theoretical vibrational analysis allows for the assignment of spectral bands observed in experimental spectra. researchgate.net For quinoline derivatives, studies have shown a close agreement between the vibrational frequencies calculated using DFT and those observed experimentally, validating the accuracy of the computational model. researchgate.net

Quantum mechanical calculations, including DFT, have become increasingly popular for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This computational approach can provide results that are reasonably close to experimental values, with reported root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov Predicting chemical shifts is valuable for confirming molecular structures, especially for complex molecules with overlapping signals in their experimental spectra. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Although specific predicted NMR data for this compound is unavailable, this methodology is a standard tool in the characterization of novel organic compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This approach provides a detailed view of molecular motion and conformational changes, offering insights that are complementary to the static picture provided by DFT. MD simulations are particularly useful for assessing the conformational stability of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

In a study of related 6-bromo quinazoline (B50416) derivatives, MD simulations were conducted over a 100-nanosecond period to explore the interactions between the compounds and the Epidermal Growth Factor Receptor (EGFR), aiming to assess the stability of the enzyme-ligand complex. nih.gov A similar approach applied to this compound could elucidate its flexibility, preferred conformations in solution, and potential binding dynamics with target proteins.

Quantum Chemical Modeling of Optical Properties

Quantum chemical methods are essential for predicting and understanding the optical properties of molecules, such as their absorption of ultraviolet-visible (UV-Vis) light. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption bands in a UV-Vis spectrum. scirp.orgresearchgate.net

Studies on other substituted quinolines have utilized these techniques. For example, research on 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives, including a 6-bromo substituted version, employed quantum chemical methods combined with MD simulations to model their optical absorption spectra. nih.gov The results showed good agreement between the calculated and measured spectral positions of the primary absorption band. nih.gov For the parent quinoline molecule, TD-DFT calculations have been used to assign its electronic transitions.

Table 3: Calculated Optical Properties for the Parent Quinoline Molecule

| Transition | Wavelength (λ) (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 309.84 | 4.0019 | 0.0021 |

| S0 → S2 | 300.95 | 4.1199 | 0.0306 |

| S0 → S3 | 271.74 | 4.5625 | 0.0984 |

Data from a TD-DFT study on quinoline. scirp.org

No publicly available scientific literature detailing computational and theoretical studies specifically focused on the investigation of reaction mechanisms for this compound was found.

While computational methods such as Density Functional Theory (DFT) are widely used to investigate reaction mechanisms of quinoline derivatives, specific research on this compound in this context is not present in the available search results.

Studies on other quinoline derivatives often employ computational chemistry to:

Elucidate the step-by-step process of chemical reactions.

Determine the structures of transition states.

Calculate the energy barriers associated with different reaction pathways.

Understand the role of catalysts and reagents in a reaction.

Such computational investigations provide valuable insights into the reactivity and stability of molecules, guiding the synthesis of new compounds. However, without specific studies on this compound, no detailed research findings or data tables concerning its reaction mechanisms can be provided.

Potential Applications in Advanced Chemical Materials and Catalysis

Use as Ligands in Organometallic Catalysis

The nitrogen atom in the quinoline (B57606) ring of 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline possesses a lone pair of electrons, making it a potential L-type ligand for transition metals. Quinoline and its derivatives have been successfully employed as ligands in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. organic-chemistry.org The coordination of the quinoline nitrogen to the metal center can influence the catalyst's stability, activity, and selectivity.

In the case of this compound, the presence of the ethoxy group at the 2-position and the bulky phenylmethyl (benzyl) group at the 3-position would exert significant steric and electronic effects. The steric hindrance caused by the benzyl (B1604629) group could influence the coordination geometry around the metal center, potentially favoring the formation of specific catalytically active species. Electronically, the ethoxy group is an electron-donating group, which would increase the electron density on the quinoline ring and, consequently, the Lewis basicity of the nitrogen atom, potentially enhancing its coordination ability.

Furthermore, some quinoline derivatives can act as bidentate ligands. For instance, 8-substituted quinolines can coordinate to a metal center through both the nitrogen atom and the substituent at the 8-position, forming a stable chelate ring. While this compound does not possess a coordinating group at the 8-position, its structural features could be modified to introduce such functionality, thereby creating novel ligands for catalysis. The combination of a sterically demanding framework and tunable electronic properties makes this and related quinoline derivatives interesting candidates for ligand development in organometallic catalysis.

| Ligand Type | Potential Coordinating Atoms | Potential Catalytic Applications | Key Structural Features Influencing Coordination |

| Monodentate | Nitrogen | Heck reaction, Suzuki reaction | Lewis basicity of nitrogen, Steric hindrance from benzyl group |

| Bidentate (with modification) | Nitrogen and another donor atom | Asymmetric catalysis, Cross-coupling reactions | Chelate ring formation, Stereoelectronic properties of substituents |

Intermediates for Complex Chemical Syntheses (e.g., specialized organic molecules)

The functional groups present on this compound make it a valuable intermediate for the synthesis of more complex organic molecules. The bromine atom at the 6-position is particularly significant as it provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the construction of diverse molecular architectures.

A prominent example of the utility of a closely related analogue is in the synthesis of the anti-tuberculosis drug, Bedaquiline. The core of Bedaquiline is a substituted quinoline, and its synthesis utilizes a key intermediate, 6-bromo-2-methoxy-3-(phenylmethyl)quinoline, which differs from the title compound only by the alkoxy group (methoxy vs. ethoxy). This highlights the importance of the 6-bromo-3-benzyl-2-alkoxyquinoline scaffold as a precursor for pharmacologically active compounds. The synthetic strategies often involve the deprotonation of the benzylic position followed by reaction with an electrophile to build up the side chain of the final product.

The ethoxy group at the 2-position is generally stable but can be cleaved under certain conditions to yield the corresponding quinolone, opening up another avenue for derivatization. The phenylmethyl group can also be modified, although it is typically a stable part of the desired final structure in many applications. The versatility of the bromo-substituted quinoline core makes this compound a strategic starting material for the synthesis of specialized organic molecules with potential applications in medicinal chemistry and materials science.

Research in Advanced Functional Materials (e.g., fluorophores, if applicable without explicit properties)

Quinoline and its derivatives are known to exhibit interesting photophysical properties, including fluorescence. scielo.br The extended π-system of the quinoline ring can absorb and emit light, and the specific properties, such as the absorption and emission wavelengths and quantum yield, can be tuned by the introduction of various substituents. This makes them attractive candidates for the development of advanced functional materials like fluorophores for sensing and imaging, as well as materials for organic light-emitting diodes (OLEDs).